molecular formula C12H19NO2S B13491949 (1R)-N-butyl-1-phenylethane-1-sulfonamide

(1R)-N-butyl-1-phenylethane-1-sulfonamide

Cat. No.: B13491949
M. Wt: 241.35 g/mol
InChI Key: MGMVSRRPRMTHKQ-LLVKDONJSA-N
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Description

(1R)-N-butyl-1-phenylethane-1-sulfonamide is an organic compound characterized by its unique structural configuration This compound features a butyl group attached to a phenylethane backbone, with a sulfonamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-N-butyl-1-phenylethane-1-sulfonamide typically involves the reaction of 1-phenylethane-1-sulfonyl chloride with butylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

    Reactants: 1-phenylethane-1-sulfonyl chloride and butylamine.

    Solvent: Anhydrous dichloromethane or another suitable non-polar solvent.

    Catalyst: Triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.

    Temperature: The reaction is typically conducted at room temperature.

    Purification: The product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(1R)-N-butyl-1-phenylethane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: Reduction of the sulfonamide group can yield amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Halides, alkoxides, or thiolates.

Major Products

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

(1R)-N-butyl-1-phenylethane-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-N-butyl-1-phenylethane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. This interaction can disrupt normal biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-butyl-1-phenylethane-1-sulfonamide: Lacks the (1R) configuration, which may affect its biological activity.

    N-methyl-1-phenylethane-1-sulfonamide: Contains a methyl group instead of a butyl group, leading to different chemical properties.

    N-ethyl-1-phenylethane-1-sulfonamide: Contains an ethyl group, which may influence its reactivity and applications.

Uniqueness

(1R)-N-butyl-1-phenylethane-1-sulfonamide is unique due to its specific (1R) configuration, which can significantly impact its interaction with biological targets and its overall chemical behavior. This stereochemistry can lead to distinct properties and applications compared to its analogs.

Properties

Molecular Formula

C12H19NO2S

Molecular Weight

241.35 g/mol

IUPAC Name

(1R)-N-butyl-1-phenylethanesulfonamide

InChI

InChI=1S/C12H19NO2S/c1-3-4-10-13-16(14,15)11(2)12-8-6-5-7-9-12/h5-9,11,13H,3-4,10H2,1-2H3/t11-/m1/s1

InChI Key

MGMVSRRPRMTHKQ-LLVKDONJSA-N

Isomeric SMILES

CCCCNS(=O)(=O)[C@H](C)C1=CC=CC=C1

Canonical SMILES

CCCCNS(=O)(=O)C(C)C1=CC=CC=C1

Origin of Product

United States

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